6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-
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Overview
Description
6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- is a chemical compound with the molecular formula C15H16O2. It is characterized by its spirocyclic structure, which includes a spiro-ether and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a phenyl-substituted cyclohexanone with an appropriate diol under acidic conditions to form the spiro-ether linkage. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- .
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The ketone and ether functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with similar structural features but different substituents.
1-Oxa-spiro[4.5]deca-6,9-diene-2,8-dione: Shares the spirocyclic core but has different functional groups.
Uniqueness
6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- is unique due to its specific combination of a spiro-ether and a phenyl-substituted ketone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
5198-74-3 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
7-phenyl-6-oxaspiro[4.5]dec-7-en-9-one |
InChI |
InChI=1S/C15H16O2/c16-13-10-14(12-6-2-1-3-7-12)17-15(11-13)8-4-5-9-15/h1-3,6-7,10H,4-5,8-9,11H2 |
InChI Key |
DROUVOIOLGFXNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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